Rotungenic acid

描述

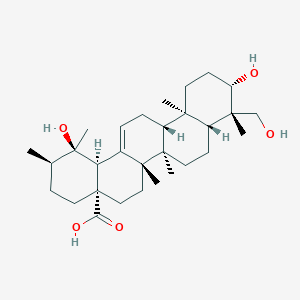

Structure

2D Structure

3D Structure

属性

分子式 |

C30H48O5 |

|---|---|

分子量 |

488.7 g/mol |

IUPAC 名称 |

(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26-,27-,28-,29-,30+/m1/s1 |

InChI 键 |

YLHQFGOOMKJFLP-VNUPIYKRSA-N |

手性 SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

规范 SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O |

产品来源 |

United States |

Origin and Occurrence of Rotungenic Acid in Biological Systems

Natural Occurrence and Distribution in Plant Species

Rotungenic acid has been isolated and identified in several plant species, indicating its distribution across different plant families. Studies have focused on characterizing the chemical constituents of these plants, leading to the discovery of this compound alongside other compounds.

Presence in Diospyros kaki (Persimmon) Leaves and Fruits

Diospyros kaki, commonly known as the persimmon, is a notable source of this compound. The compound has been found in both the leaves and fruits of this plant. Phytochemical investigations of D. kaki leaves have revealed the presence of various triterpenoids, including this compound, alongside flavonoids, tannins, and other constituents. mdpi.comnih.govencyclopedia.pubmdpi.comencyclopedia.pub this compound, along with barbinervic acid and ursolic acid, has been isolated from fresh leaves of D. kaki. tandfonline.com It has also been identified in the calyx of mature D. kaki fruit. researchgate.net

Data from research on Diospyros kaki leaves indicates the presence of this compound as one of the major triterpenoids. encyclopedia.pub

| Plant Part | Compound Name |

| Leaves | This compound |

| Fruits | This compound |

| Calyx | This compound |

Identification in Ilex rotunda (Holly) Fruits

Ilex rotunda, a species of holly, is another plant where this compound has been identified, specifically in its fruits. oup.comoup.com Research on the unripe fruits of Ilex rotunda led to the isolation of this compound, along with other triterpenes like ursolic acid and rotundic acid. oup.comoup.com this compound has also been reported in the bark of Ilex rotunda. researchgate.netnih.gov

| Plant Part | Compound Name |

| Fruits | This compound |

| Bark | This compound |

Isolation from Hedyotis pilulifera (Rubiaceae) Aerial Parts

This compound has been isolated from the aerial parts of Hedyotis pilulifera, a plant belonging to the Rubiaceae family. nih.govnih.govtandfonline.com Studies investigating the chemical constituents of H. pilulifera have identified this compound as one of the compounds present in methanol (B129727) extracts of its aerial parts. nih.govnih.govtandfonline.com

| Plant Part | Compound Name |

| Aerial Parts | This compound |

Additional Biological Sources: Morinda citrifolia and Morinda officinalis

Beyond the previously mentioned plants, this compound has also been reported to be present in species of the Morinda genus, specifically Morinda citrifolia and Morinda officinalis. While detailed information on the specific parts of these plants containing this compound is less extensively documented in the provided context, these species are recognized as sources of various bioactive compounds, including triterpenoids. mdpi.comatamanchemicals.comacs.orgfrontiersin.orgscielo.brufu.brfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netatamanchemicals.com Morinda officinalis roots have been reported to contain this compound. researchgate.net

| Plant Species | Compound Name |

| Morinda citrifolia | This compound |

| Morinda officinalis | This compound |

Presence in Euscaphis japonica Twigs

Euscaphis japonica is another plant species where this compound has been identified. researchgate.netnih.govnih.govthieme-connect.demdpi.com Research on the ethanolic extract of the twigs of Euscaphis japonica has led to the isolation of various triterpene acids, including known compounds. researchgate.netnih.govnih.govthieme-connect.de While the direct mention of "this compound" in relation to Euscaphis japonica twigs is not explicit in all snippets, the isolation of numerous triterpene acids from this source suggests the potential for its presence or related compounds.

| Plant Part | Compound Name |

| Twigs | This compound |

Biosynthetic Pathways of Pentacyclic Triterpenes Precursors

This compound, as a pentacyclic triterpene, is synthesized through the isoprenoid biosynthetic pathway. This pathway involves the production of common precursors for triterpenes and steroids. rsc.orgresearchgate.netmdpi.com The key intermediate in the biosynthesis of pentacyclic triterpenes is 2,3-oxidosqualene (B107256), which is formed by the oxidation of squalene (B77637). rsc.orgmdpi.comnih.govmdpi.com Squalene itself is a C30 precursor formed from the combination of two molecules of farnesyl diphosphate (B83284), typically via the mevalonate (B85504) (MEV) pathway in the cytoplasm. mdpi.comnih.gov The cyclization of 2,3-oxidosqualene is catalyzed by enzymes known as oxidosqualene cyclases (OSCs), which represent a branching point in the pathway, leading to the formation of various cyclic triterpenes, including the pentacyclic structures. rsc.orgresearchgate.netmdpi.comnih.govmdpi.com Further modifications of these cyclic structures, such as oxidation and glycosylation, are carried out by enzymes like cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases (GTs), contributing to the diversity of pentacyclic triterpenes. rsc.orgresearchgate.net

The biosynthesis of isoprenoids and terpenoids in plants primarily occurs through two pathways: the mevalonate (MEV) pathway and the methylerythritol 4-phosphate/deoxyxylulose 5-phosphate (MEP/DOXP) pathway. mdpi.comnih.gov The MEV pathway is localized in the cytosol, while the MEP pathway operates in the plastids. mdpi.com Both pathways produce isopentenyl diphosphate (IPP), a fundamental five-carbon unit, which is then isomerized to dimethylallyl diphosphate (DMAPP). mdpi.com These five-carbon units combine to form larger isoprenoid precursors, eventually leading to squalene (C30) in the case of triterpenes. mdpi.comnih.gov

| Biosynthetic Pathway | Key Intermediate | Enzymes Involved | Location in Plant Cell |

| Isoprenoid Pathway | Squalene | Squalene synthase | Endoplasmic reticulum, cytoplasm nih.gov |

| 2,3-Oxidosqualene | Squalene epoxidase | ||

| Various cyclic triterpenes | Oxidosqualene cyclases (OSCs) | ||

| Modified triterpenes | Cytochrome P450 monooxygenases (CYP450s), Glycosyltransferases (GTs) |

Mevalonate Pathway Integration for Triterpenoid (B12794562) Biosynthesis

Triterpenoids, including this compound, are synthesized in plants via the mevalonate (MVA) pathway. This pathway is one of the two main routes for isoprene (B109036) unit biosynthesis in plants, the other being the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.net Both pathways produce the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net These precursors are then utilized in the biosynthesis of various isoprenoids, including the C30 precursor squalene. Squalene is a key intermediate in the biosynthesis of triterpenes and steroids. researchgate.netresearchgate.netdokumen.pub

Cyclization Mechanisms of 2,3-Oxidosqualene

The biosynthesis of triterpenoids from squalene involves the oxidation of squalene to 2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase (SE). researchgate.net 2,3-Oxidosqualene serves as the direct precursor for the diverse array of triterpene skeletons. The cyclization of 2,3-oxidosqualene is a critical step, mediated by oxidosqualene cyclases (OSCs). mdpi.comjcbsc.org These enzymes catalyze the folding and cyclization of the linear 2,3-oxidosqualene molecule into various cyclic triterpene structures. The structural diversity of pentacyclic triterpenes arises from the different cyclization patterns facilitated by specific OSCs. jcbsc.org While the precise cyclization mechanism leading specifically to this compound is not detailed in the provided snippets, it is established that pentacyclic triterpenes like this compound are derived from the cyclization of 2,3-oxidosqualene. mdpi.comdokumen.pubjcbsc.org

Factors Influencing this compound Content in Biological Sources

The concentration of this compound in plants can be influenced by several factors, including environmental conditions and genetic variations.

Seasonal and Geographical Variations

The content of bioactive compounds in medicinal plants, including triterpenoids like this compound, can be affected by seasonality and geographical location. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net These abiotic factors can influence the expression of genes involved in specific metabolic pathways, thereby impacting the biosynthesis and accumulation of secondary metabolites. researchgate.net Studies on persimmon leaves, a known source of this compound, have investigated the effect of harvest time and geographical location on the content of various compounds, including triterpene acids. researchgate.netmdpi.comdntb.gov.uanih.govresearchgate.netresearchgate.net For instance, research on Diospyros kaki calyx has shown that the amounts of certain triterpene acids, including this compound, can increase during the maturation process. researchgate.net Investigation into seasonal compositional changes is considered important for determining the optimal harvest time to obtain the highest content of desired compounds. researchgate.net

Cultivar-Specific Accumulation Patterns

Different cultivars of the same plant species can exhibit variations in the accumulation patterns of secondary metabolites, including this compound. mdpi.comresearchgate.net Genetic differences between cultivars can lead to variations in the activity or expression of enzymes involved in the biosynthetic pathways of these compounds. Studies on persimmon leaves from different cultivars have aimed to identify and quantify seasonally variable constituents, highlighting potential cultivar-specific differences in the accumulation of compounds like this compound. researchgate.net For example, research on different Diospyros kaki cultivars has shown variations in the content of various compounds, suggesting that cultivar selection can play a role in the yield of specific triterpenoids. researchgate.net

Data Table: Occurrence of this compound in Selected Plant Species

| Plant Species | Plant Part(s) | Reference(s) |

| Ilex rotunda | Fruits | mdpi.comresearchgate.net |

| Diospyros kaki | Leaves, Calyx | researchgate.netresearchgate.netmdpi.comresearchgate.netdntb.gov.uaencyclopedia.pubhumanjournals.comnih.gov |

| Psychotria nuda | Leaves, Twigs | mdpi.com |

Advanced Methodologies for Rotungenic Acid Research

Analytical Methods for Detection and Quantification

The analysis of Rotungenic acid, a pentacyclic triterpene acid, necessitates robust and sensitive analytical methods to ensure accurate identification and quantification in various matrices, particularly in plant extracts like those from Diospyros kaki (persimmon) leaves. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the simultaneous assessment of this compound and its related bioactive triterpene acids. nih.gov The development of simple, rapid, and accurate HPLC methods is essential for the quality assurance of raw materials and derived phytomedicines containing this compound.

The separation of this compound is effectively achieved using reversed-phase C18 columns. nih.gov These columns, such as the Agilent Zorbax SB-C18 (5 μm, 250 mm × 4.6 mm), provide the necessary stationary phase chemistry for resolving complex mixtures of triterpene acids. The optimization of HPLC conditions is guided by the need for high-resolution chromatograms within a short analysis time. The hydrophobic nature of the C18 stationary phase is well-suited for the retention and separation of non-chromophoric compounds like this compound. google.com

For quantitative analysis, UV detection is commonly employed. A wavelength of 210 nm is frequently selected as it is close to the maximum absorbance of triterpene acids like this compound, which lack strong chromophores. nih.govakjournals.com This detection wavelength offers a compromise between the UV absorption maxima of the target compounds and potential interferences from other components in an extract. akjournals.com The use of 210 nm provides sufficient sensitivity and a stable chromatographic baseline for accurate quantification. akjournals.com In some analyses involving different constituents from persimmon leaves, other wavelengths such as 260 nm have been used, but 210 nm remains a standard for this class of triterpenes. nih.govmdpi.com

The composition of the mobile phase is a critical parameter for achieving successful separation. A common mobile phase for this compound analysis consists of a gradient of methanol (B129727) and an acidified aqueous solution, such as water with phosphoric acid (H₃PO₄) or trifluoroacetic acid (TFA). nih.govnih.govmdpi.com An optimized ratio of methanol to aqueous H₃PO₄ (e.g., 88:12, v/v) can complete an analytical run within 15 minutes while ensuring good resolution between adjacent peaks.

To further enhance separation, particularly for structurally similar epimers like Barbinervic acid and this compound, mobile phase modifiers are utilized. researchgate.net The addition of hydroxypropyl-β-cyclodextrin (HP-β-CD) to the mobile phase has been shown to significantly improve the resolution of triterpene acids. researchgate.netresearchgate.netresearchgate.net The mechanism involves the formation of inclusion complexes between the acids and HP-β-CD, which alters their partitioning behavior. researchgate.netresearchgate.net As the concentration of HP-β-CD increases, the resolution of the acids improves, and their retention times decrease. researchgate.netresearchgate.netresearchgate.net

A validated HPLC method is crucial for the reliable quantification of this compound. Validation is performed according to established guidelines to ensure the method is accurate, precise, and reproducible. akjournals.com Key validation parameters include linearity, limit of detection (LOD), precision, and recovery.

For this compound, calibration curves typically exhibit good linear regression over a defined concentration range. The precision of the method is assessed through intra- and inter-day variability, which should be within acceptable limits (e.g., less than 3.50%). Accuracy is often determined via recovery assays, with recovery rates in the range of 98–107% being indicative of a highly accurate method. The low limits of detection achieved demonstrate the sensitivity of the developed analytical methods.

| Validation Parameter | This compound (RA) | Barbinervic Acid (BA) | 24-hydroxy ursolic acid (HA) |

| Linear Regression Equation | y = 2486.1x + 1.8385 | y = 2511.3x + 2.1128 | y = 2601.2x + 1.9957 |

| Correlation Coefficient (r²) | 0.9997 | 0.9998 | 0.9996 |

| Linear Range (μg) | 0.116 - 1.160 | 0.112 - 1.120 | 0.102 - 1.020 |

| Limit of Detection (LOD) (μg) | 0.058 | 0.056 | 0.051 |

| Intra-day Variation (RSD%) | 1.87 | 1.92 | 2.15 |

| Inter-day Variation (RSD%) | 3.12 | 3.25 | 3.41 |

| Average Recovery (%) | 101.3 | 102.5 | 98.9 |

Data sourced from a validated HPLC method for simultaneous quantification of triterpene acids in the leaves of Diospyros kaki.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural confirmation and identification of this compound. Techniques such as Electron Ionization Mass Spectrometry (EI-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular formula and to elucidate the structure of the compound. nih.govsemanticscholar.org

When coupled with liquid chromatography (LC-MS), it provides a powerful platform for analyzing complex mixtures. hkbu.edu.hk For instance, ultra-high performance liquid chromatography combined with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) can be applied to screen for and identify this compound and its metabolites in biological samples. researchgate.net The compound's identity is confirmed by comparing its mass spectral data with published values and through detailed analysis of its fragmentation patterns. latamjpharm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of complex organic molecules like this compound. It provides detailed information about the carbon skeleton and the chemical environment of each proton.

One-dimensional NMR, including ¹H-NMR and ¹³C-NMR, is fundamental to the structural analysis of this compound. The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons. The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts in ¹³C-NMR are indicative of the carbon's hybridization and its bonding to electronegative atoms, with carbonyl carbons of carboxylic acids typically appearing far downfield (170-185 ppm). nih.gov For complex triterpenoids, the large number of methyl, methylene (B1212753), and methine signals often results in significant signal overlap in the ¹H-NMR spectrum, necessitating more advanced techniques for full assignment. mdpi.com

Two-dimensional (2D-NMR) experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the complete connectivity of the this compound molecule. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to identify which protons are directly attached to which carbons. nih.gov

Gas Chromatography (GC) and GC-MS Approaches

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful tools for the separation and identification of volatile and thermally stable compounds. However, triterpenoic acids like this compound are non-volatile due to their high molecular weight and polar functional groups (hydroxyl and carboxyl groups).

Therefore, their analysis by GC-MS requires a derivatization step to increase their volatility and thermal stability. nih.govmdpi.com Common derivatization procedures for this class of compounds include methylation of the carboxylic acid group with reagents like diazomethane (B1218177) or trimethylsilylation of both hydroxyl and carboxyl groups using agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

Once derivatized, the compounds can be separated on a GC column and analyzed by the mass spectrometer. The subsequent EI-MS analysis provides characteristic fragmentation patterns of the derivatives, which aids in their identification and quantification. This approach has been successfully applied to the quantitative analysis of a wide range of triterpenic acids in plant extracts. nih.gov

Advanced Chromatographic and Extraction Methodologies for Isolation

The purification of this compound from natural sources, particularly from complex plant matrices, necessitates the use of sophisticated separation and extraction techniques. These methods are designed to handle compounds with similar physicochemical properties, such as epimers, and to yield high-purity isolates for further research.

High-Speed Countercurrent Chromatography (HSCCC) for Epimer Separation

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of samples and ensuring high sample recovery. youtube.com This makes it an exceptionally effective method for the preparative separation of delicate natural products, including the epimers of triterpene acids. nih.gov

A significant challenge in the isolation of this compound is its separation from its epimer, Barbinervic acid. A one-step preparative HSCCC method has been successfully developed for the simultaneous separation and purification of these two compounds, along with other pentacyclic triterpene acids, from the leaves of Diospyros kaki (persimmon). up.ac.zarochester.edu In a single operation using a specific two-phase solvent system, researchers were able to obtain high-purity this compound. up.ac.za The efficiency of the separation is dependent on the partition coefficient (K value) of each component in the chosen solvent system. up.ac.za

The parameters for a successful separation of this compound and its epimer using HSCCC are detailed below. up.ac.za

| Parameter | Value |

| Solvent System (v/v/v/v) | n-hexane–ethyl acetate (B1210297)–methanol–water (3:6:4:2) |

| Apparatus | Preparative HSCCC with 1000mL coil column |

| Revolution Speed | 450 rpm |

| Mobile Phase | Lower phase |

| Flow Rate | 5.0 mL/min |

| Stationary Phase | Upper phase |

| Stationary Phase Retention | 53.5% |

| Detection Wavelength | 213.9 nm |

| Sample Size | 750.0 mg crude sample |

| Yield (this compound) | 49.6 mg |

This interactive table summarizes the HSCCC conditions used for the preparative separation of this compound.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used solid-liquid adsorption chromatography technique for the purification of compounds from mixtures. neb.com The separation is based on the differential affinities of the compounds for the stationary phase (silica gel) and the mobile phase (eluting solvent). researchgate.net Silica gel is a polar adsorbent, and compounds are typically separated based on their polarity; less polar compounds elute faster, while more polar compounds are retained longer on the column. researchgate.net

In the context of isolating triterpenoid (B12794562) acids like this compound from plant extracts, silica gel column chromatography is a crucial step. up.ac.za Typically, a crude or partially purified extract is loaded onto a column packed with silica gel. up.ac.za A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol), is employed to separate the fractions. up.ac.zachemrxiv.org The collected fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. up.ac.za Fractions with similar TLC profiles are then combined for further purification. up.ac.za

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) is a purification technique that utilizes a thicker layer of stationary phase (typically 250–2000 µm) on a glass, aluminum, or plastic plate compared to analytical TLC. researchgate.net It is particularly useful for the purification of small quantities of samples (typically <100 mg) or for separating compounds with very similar retention factors (Rf) that are difficult to resolve by column chromatography. rochester.eduresearchgate.net

The process involves applying the sample as a thin band near the bottom of the plate. rochester.edu The plate is then developed in a sealed chamber with an appropriate solvent system, allowing the mobile phase to move up the plate via capillary action. nih.gov After development, the separated bands are visualized (e.g., under UV light), and the band corresponding to the target compound is marked. rochester.edu The silica gel from this band is then physically scraped from the plate. rochester.edunih.gov The desired compound is recovered by washing the scraped silica with a highly polar solvent, filtering to remove the silica, and evaporating the solvent. youtube.comrochester.edu This method is valuable for obtaining a high-purity sample of this compound from a partially purified fraction. nih.gov

Solvent Extraction Techniques (e.g., Methanol, Ethyl Acetate)

The initial step in isolating this compound from plant material, such as the leaves of Ilex rotunda or Diospyros kaki, is solvent extraction. researchgate.netrsc.org The choice of solvent is critical and is based on the polarity of the target compound. Triterpenoids like this compound are typically extracted using a sequence of solvents with increasing polarity.

A common procedure is sequential maceration, starting with a non-polar solvent like hexane (B92381) to remove lipids and waxes, followed by solvents of intermediate polarity like ethyl acetate, and finally a polar solvent like methanol. up.ac.za Ethyl acetate is effective at extracting many triterpenoids and flavonoids, while methanol is a polar solvent capable of extracting a broad range of polar compounds. muohio.edu The extraction efficiency depends on the solvent's ability to solubilize the target compounds. nih.gov For instance, studies on various plant materials have shown that hydroalcoholic solutions (e.g., ethanol/water or methanol/water) can be highly effective for extracting polar and semi-polar compounds. nih.gov The resulting crude extracts from solvents like ethyl acetate or methanol are then concentrated and subjected to further chromatographic purification.

Chemical Synthesis and Semisynthesis Strategies

The complex stereochemistry of natural products like this compound makes their chemical synthesis a significant challenge. Synthetic strategies are broadly categorized into total synthesis, where the molecule is built from simple, often petrochemical-based precursors, and semisynthesis (or partial synthesis), which uses a structurally complex natural product as a starting material for chemical modification.

Total synthesis of complex molecules often involves numerous steps with a focus on controlling stereochemistry, as seen in the synthesis of other natural products like glauconic acid or minquartynoic acid. Such routes require the development of novel reaction sequences and strategies to construct multiple chiral centers. As of now, a complete total synthesis of this compound has not been widely reported in scientific literature, highlighting its structural complexity.

Routes for Partial Synthesis (e.g., from Ilex rotunda extracts)

Semisynthesis is a more common approach for producing analogues of complex natural products or for accessing compounds that are difficult to isolate in large quantities. This strategy leverages the existing complex scaffold of a readily available natural product.

Extracts from the plant Ilex rotunda are a known source of triterpenoids and have been used in traditional medicine. rsc.org These extracts contain a variety of structurally related pentacyclic triterpenes that could serve as ideal starting materials for the partial synthesis of this compound or its derivatives. By isolating a precursor molecule from the extract, chemists can use targeted chemical reactions to modify specific functional groups and arrive at the final this compound structure. This approach can significantly reduce the number of steps compared to a total synthesis, making it a more efficient route for producing the compound for further pharmacological investigation.

Derivatization Pathways and Reaction Conditions

The chemical modification of this compound, primarily at its carboxyl group at position C-28, is a key strategy to enhance its biological activities. Derivatization allows for the modulation of properties such as solubility, bioavailability, and target specificity. The main pathways for derivatization include esterification and amidation, each employing specific reagents and reaction conditions to yield a diverse range of derivatives.

One common approach to derivatization begins with the protection of the hydroxyl groups at positions C-3 and C-23 via acetylation. This is typically achieved by reacting this compound with acetic anhydride (B1165640) in the presence of pyridine (B92270) at an elevated temperature (e.g., 80°C) for several hours (e.g., 16 hours) to produce the 3,23-O-diacetate intermediate. nih.govresearchgate.net This protected intermediate can then be activated at the C-28 carboxyl group.

For the synthesis of amides, the carboxyl group is often converted to a more reactive acyl chloride. This is accomplished by treating the diacetate intermediate with a reagent such as oxalyl chloride in a solvent like methylene chloride at room temperature for an extended period (e.g., 20 hours). nih.govresearchgate.net The resulting 28-acyl chloride is then reacted with various amino acid methyl esters to introduce different side chains. nih.gov The final step often involves the hydrolysis of the methyl esters and the protecting acetate groups to yield the desired N-[3β,19α,23-trihydroxyurs-12-en-28-oyl]-amino acid derivatives. researchgate.net

Esterification of the C-28 carboxyl group can be achieved through several methods. The Fischer esterification, a classic method, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This reaction is reversible, and to drive the equilibrium towards the ester product, a large excess of the alcohol is often used, and any water formed is removed. masterorganicchemistry.com For substrates that are sensitive to strong acids, the Steglich esterification offers a milder alternative, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com Another approach involves the initial conversion of the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with the desired alcohol. commonorganicchemistry.com

The table below summarizes various derivatization reactions and the corresponding conditions that can be applied to this compound, based on methodologies reported for similar triterpenoids.

Atom Economy and Green Chemistry Principles in Synthetic Routes

The principles of green chemistry and atom economy are increasingly important in the synthesis of complex molecules like this compound and its derivatives, aiming to minimize environmental impact and enhance sustainability. mdpi.com Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mdpi.com The goal is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. nih.gov

Synthetic transformations such as additions, cycloadditions, and rearrangements are considered highly atom-economical as they, in theory, can incorporate all reactant atoms into the product, leading to a 100% atom economy. researchgate.netscranton.edu In contrast, substitution and elimination reactions are inherently less atom-economical as they generate byproducts that are not part of the final product. researchgate.net

In the context of synthesizing derivatives of this compound, many of the classical derivatization methods exhibit poor atom economy. For instance, in the formation of an amide via an acyl chloride intermediate, the use of oxalyl chloride or thionyl chloride generates byproducts. Similarly, the Wittig reaction, sometimes used in natural product synthesis, is a notable example of a reaction with low atom economy. Even with a high percentage yield, a significant portion of the reactant mass may end up as waste. scranton.edu

To improve the greenness of synthetic routes for this compound and other triterpenoids, several strategies can be employed:

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. jk-sci.com Catalysts are used in small amounts and can be recycled, reducing waste. For example, the development of catalytic direct amidation or esterification methods would be a greener alternative to methods requiring stoichiometric activating agents. orgsyn.org

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Green chemistry encourages the use of benign solvents such as water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions. mdpi.commdpi.com The use of hazardous solvents like dichloromethane (B109758) should be minimized or replaced with greener alternatives.

Energy Efficiency: Synthetic methods should be designed to be energy-efficient. This can involve conducting reactions at ambient temperature and pressure or using alternative energy sources like microwave irradiation, which can reduce reaction times and energy consumption. mdpi.com

Multicomponent Reactions: Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini reaction, offer an atom-economical approach to the functionalization of triterpenoids. mdpi.com These reactions allow for the formation of complex molecules in a single step from three or more reactants, often with high atom economy. researchgate.net

While specific studies on the green synthesis of this compound are limited, the broader principles of green chemistry provide a framework for developing more sustainable and efficient methods for its derivatization and synthesis. The application of these principles is crucial for the future of pharmaceutical and chemical manufacturing.

Biological Activities and Molecular Mechanisms of Rotungenic Acid

Modulation of Cellular Metabolism

Rotungenic acid has been shown to influence cellular metabolic pathways, notably through its inhibitory effect on glutaminase (B10826351). researchgate.netresearchgate.netnih.govtandfonline.comtandfonline.com

Glutaminase (GLS) Inhibitory Activity

This compound acts as an inhibitor of glutaminase, an enzyme crucial for converting glutamine to glutamate (B1630785). researchgate.netresearchgate.netnih.govtandfonline.comtandfonline.compatsnap.com This enzymatic activity is a key step in glutamine metabolism, which is vital for various cellular processes, including energy production and biosynthesis. patsnap.comfrontiersin.orgbiomedicinej.comcellsignal.comnih.gov

Studies have compared the glutaminase inhibitory activity of this compound to that of reference inhibitors such as 6-diazo-5-oxo-L-norleucine (DON). researchgate.netresearchgate.netnih.govtandfonline.comtandfonline.com Research indicates that this compound exhibits higher glutaminase inhibitory activity than DON. researchgate.netresearchgate.netnih.govtandfonline.comtandfonline.com For instance, one study reported IC50 values of 13 μM for this compound and 434 μM for DON against glutaminase. researchgate.netresearchgate.netnih.govtandfonline.comtandfonline.com Another study found an IC50 of 0.31 mM for betulinic acid (referred to as compound 2 in that study, distinct from this compound which is also referred to as compound 2 in other studies) compared to 0.57 mM for DON, highlighting the stronger activity of certain pentacyclic triterpenes over DON researchgate.net.

The following table summarizes comparative glutaminase inhibitory activities:

| Compound | IC50 (μM) | Reference |

| This compound | 13 | researchgate.netresearchgate.netnih.govtandfonline.comtandfonline.com |

| DON | 434 | researchgate.netresearchgate.netnih.govtandfonline.comtandfonline.com |

Note: This table is intended to be interactive in a suitable digital format.

Inhibition of glutaminase by compounds like this compound impacts glutamine metabolism, which is a significant source of carbon and nitrogen for cellular bioenergetics and biosynthetic pathways, particularly in rapidly proliferating cells. patsnap.comfrontiersin.orgbiomedicinej.comcellsignal.comnih.gov Glutamine is converted to glutamate by glutaminase, and glutamate can then enter the tricarboxylic acid (TCA) cycle to generate ATP and provide intermediates for the synthesis of various molecules, including nucleotides and non-essential amino acids. patsnap.comfrontiersin.orgbiomedicinej.comcellsignal.comnih.gov By inhibiting glutaminase, this compound can disrupt this process, potentially affecting ATP production and the availability of precursors for cell growth and survival. patsnap.combiomedicinej.com Glutamine metabolism also plays a role in maintaining cellular redox homeostasis through the production of glutathione. frontiersin.orgbiomedicinej.comnih.govbiomolther.org

Mitochondrial glutaminase, specifically Glutaminase C (GAC) or GLS1, plays a predominant role in glutamine metabolism within the mitochondria. patsnap.comfrontiersin.orgbiomedicinej.comnih.govpnas.orgresearchgate.net This enzyme catalyzes the initial step in glutaminolysis, the conversion of glutamine to glutamate and ammonia. patsnap.comfrontiersin.orgbiomedicinej.comcellsignal.comnih.govpnas.orgoncotarget.com In many cancer cells, mitochondrial glutaminase is upregulated, supporting their increased metabolic demand for growth and proliferation. patsnap.comfrontiersin.orgbiomedicinej.comnih.govpnas.orgresearchgate.net The activity of mitochondrial glutaminase is crucial for supplying intermediates to the TCA cycle, supporting ATP production, and providing building blocks for biomass synthesis. patsnap.comfrontiersin.orgbiomedicinej.comcellsignal.comnih.govoncotarget.com Targeting mitochondrial glutaminase with inhibitors like this compound can therefore disrupt these essential cellular processes. patsnap.combiomedicinej.comresearchgate.net

Antimicrobial Activities

This compound has demonstrated antimicrobial properties, specifically antibacterial efficacy against certain bacterial strains. nih.govnih.govtandfonline.comresearchgate.net

Antibacterial Efficacy Against Specific Bacterial Strains

Studies have evaluated the antibacterial activity of this compound against various Gram-positive bacterial strains. nih.govnih.govtandfonline.comresearchgate.netmdpi.com Notably, this compound has shown strong activity against Staphylococcus aureus, Bacillus subtilis, and Mycobacterium smegmatis. nih.govnih.govtandfonline.comresearchgate.net

The minimum inhibitory concentration (MIC) values of this compound against these strains have been determined:

| Bacterial Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus | 2.5 | nih.govnih.govtandfonline.comresearchgate.net |

| Bacillus subtilis | 2.5 | nih.govnih.govtandfonline.comresearchgate.net |

| Mycobacterium smegmatis | 1.25 | nih.govnih.govtandfonline.comresearchgate.net |

Note: This table is intended to be interactive in a suitable digital format.

The inhibitory effect of this compound against the tested bacterial strains has been reported as comparable to that of the positive control, ampicillin. nih.gov

Inhibition of Staphylococcus aureus Growth

This compound has shown strong activity against Staphylococcus aureus. tandfonline.comresearchgate.netresearchgate.netresearchgate.netnih.gov

Inhibition of Bacillus subtilis Growth

Bacillus subtilis growth is also inhibited by this compound. tandfonline.comresearchgate.netresearchgate.netresearchgate.netnih.gov

Inhibition of Mycobacterium smegmatis Growth

Studies indicate that this compound exhibits potent activity against Mycobacterium smegmatis. tandfonline.comresearchgate.netresearchgate.netresearchgate.netnih.gov

Determination of Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial compound that inhibits the visible growth of a microorganism. mdpi.comeuropa.eu MIC values for this compound have been determined for several bacterial strains. tandfonline.comresearchgate.netresearchgate.net

| Bacterial Strain | MIC (μg/mL) | Source |

| Staphylococcus aureus | 2.5 | tandfonline.comresearchgate.netresearchgate.net |

| Bacillus subtilis | 2.5 | tandfonline.comresearchgate.netresearchgate.net |

| Mycobacterium smegmatis | 1.25 | tandfonline.comresearchgate.netresearchgate.net |

These values suggest that this compound possesses significant antibacterial activity against these Gram-positive bacteria. tandfonline.comresearchgate.netresearchgate.netnih.gov

Enzyme Inhibition Beyond Glutaminase

While known for its glutaminase inhibitory activities nih.govresearchgate.nettandfonline.com, this compound's effects on other enzymes have also been explored.

Tyrosinase Inhibition Mechanisms

Tyrosinase is an enzyme involved in melanin (B1238610) production. researchgate.nete-fas.orgmdpi.com Inhibition of tyrosinase is a strategy for addressing hyperpigmentation disorders. mdpi.com While the search results mention tyrosinase inhibitors and their mechanisms researchgate.netmdpi.comnih.govnih.govmdpi.com, specific detailed mechanisms of tyrosinase inhibition by this compound are not explicitly provided in the search snippets. However, some natural compounds can inhibit tyrosinase through various mechanisms, including competitive, uncompetitive, or mixed inhibition, or by chelating copper at the active site. nih.govmdpi.com Acidic conditions can also suppress tyrosinase activity. mdpi.com

Potential for Elastase and Collagenase Inhibition

Elastase and collagenase are enzymes that degrade elastin (B1584352) and collagen, respectively, which are important components of the skin. e-fas.org Inhibition of these enzymes is of interest in the context of skin aging and tissue degradation. e-fas.org While the search results discuss elastase and collagenase inhibitors from natural sources researchgate.netmdpi.comresearchgate.netmdpi.com and mention studies on the inhibition of these enzymes by other compounds like retinoic acid or oleic acid nih.govnih.govnih.gov, there is no direct information in the provided snippets regarding the specific potential or research findings on this compound's ability to inhibit elastase or collagenase.

Broader Pharmacological Spectrum at the Cellular/Molecular Level

Studies indicate that this compound, within the broader context of triterpenoids, may exert effects through various cellular and molecular mechanisms ontosight.aiencyclopedia.pubmdpi.com.

Antioxidant Mechanisms

This compound has been reported to possess antioxidant activities ontosight.aiencyclopedia.pubresearchgate.netnih.gov. Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RONS), which, at high concentrations, can lead to oxidative stress and cellular damage mdpi.com. The mechanisms of action of antioxidants can include scavenging free radicals, chelating transition metals, decomposing peroxides, and preventing the enzymatic activity required for auto-oxidation frontiersin.orgbyjus.com. While specific detailed mechanisms for this compound's antioxidant activity are still under investigation, triterpenoids in general are known to contribute to antioxidant defense mdpi.comnih.gov.

Anti-inflammatory Pathways (General Triterpenoid (B12794562) Context)

Anti-inflammatory activity is a frequently attributed biological property of natural triterpenes mdpi.comfrontiersin.org. Within the general context of triterpenoids, various compounds have demonstrated the ability to modulate inflammatory processes. For instance, ursolic acid, another pentacyclic triterpenoid, has garnered significant attention for its role in anti-inflammatory processes and immune regulation, particularly concerning macrophages which are crucial in the inflammatory response researchgate.net. Retinoic acid, while chemically distinct from triterpenoids, provides an example of how some compounds can modulate inflammatory pathways by influencing immune cells and signaling cascades like NF-κB and MAPK pathways nih.govnih.gov. While direct, detailed studies on this compound's specific anti-inflammatory pathways are less extensively documented in the provided search results, its classification as a triterpenoid with reported anti-inflammatory activity suggests potential involvement in similar modulatory mechanisms ontosight.ai.

Antidiabetic Modulations

This compound has been mentioned in the context of antidiabetic properties encyclopedia.pubresearchgate.netnih.govumm.ac.id. Diabetes mellitus is a metabolic disorder often associated with oxidative stress and inflammation mdpi.com. Natural products, including various plant compounds, are being explored for their potential antidiabetic effects through modulating different metabolic pathways nih.gov. Some compounds exert antidiabetic effects through their antioxidant and anti-inflammatory properties, or by influencing glucose metabolism and insulin (B600854) sensitivity mdpi.comnih.gov. While specific molecular targets and mechanisms for this compound's antidiabetic effects require further detailed research, its presence in plants known for traditional antidiabetic uses and its general triterpenoid nature suggest potential interactions with pathways relevant to glucose regulation and metabolic health encyclopedia.pubresearchgate.netnih.govumm.ac.idscribd.comidrblab.net.

Anti-obesity Research Directions

The potential anti-obesity effects of this compound have been indicated in research encyclopedia.pubresearchgate.netnih.govdntb.gov.ua. Obesity is a significant health concern linked to various chronic diseases and characterized by excessive fat accumulation nih.govfrontiersin.org. Natural compounds, including polyphenols and terpenoids, are being investigated for their anti-obesity potential through mechanisms such as inhibiting adipogenesis, reducing oxidative stress, and modulating metabolic pathways nih.govfrontiersin.orgmdpi.comfoodandnutritionresearch.net. For example, some compounds have shown effects on adipogenic genes and signaling molecules like PPARγ and SREBP-1c nih.gov. The inclusion of this compound in lists of compounds with potential anti-obesity properties highlights it as a subject for further research in this area encyclopedia.pubresearchgate.netnih.govdntb.gov.ua.

Antihypertensive Research Directions

This compound has been listed among compounds with potential antihypertensive properties encyclopedia.pubresearchgate.netnih.gov. Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases escardio.org. Research into natural products for managing hypertension includes investigating compounds that can affect blood pressure regulation through various mechanisms, such as modulating the renin-angiotensin system, improving endothelial function, or exerting antioxidant effects mdpi.com. Phenolic acids, for instance, have been studied for their ability to inhibit ACE activity and enhance nitric oxide production, contributing to antihypertensive effects mdpi.com. The mention of this compound in this context suggests it warrants further investigation to understand its specific effects and mechanisms related to blood pressure regulation encyclopedia.pubresearchgate.netnih.gov.

Antiglaucoma Research Directions

The potential antiglaucoma properties of this compound have been noted encyclopedia.pubresearchgate.netnih.gov. Glaucoma is a group of eye diseases that can lead to vision loss, often associated with elevated intraocular pressure (IOP) and damage to the optic nerve nih.gov. While topical eye drops are a common treatment, they can have side effects nih.govtjceo.comglaucoma.org. Natural products are being explored for their potential in glaucoma treatment, including compounds that may help lower IOP or provide neuroprotection researchgate.net. Some natural compounds have shown potential in reducing IOP or protecting retinal ganglion cells researchgate.net. This compound's inclusion in lists of compounds with potential antiglaucoma properties suggests it is a candidate for further research to determine its specific effects on IOP, optic nerve health, and underlying mechanisms relevant to glaucoma encyclopedia.pubresearchgate.netnih.gov.

Antiallergic Research Directions

Research into the antiallergic potential of this compound is an active area of investigation, stemming from the traditional uses and observed pharmacological activities of Diospyros kaki leaves. nih.govresearchgate.net Allergic reactions involve a complex cascade of events, including the activation of immune cells like mast cells and basophils, and the subsequent release of inflammatory mediators such as histamine (B1213489) and leukotrienes. clevelandclinic.orgwikipedia.orgnews-medical.netnih.gov These mediators contribute to the characteristic symptoms of allergies, including inflammation. clevelandclinic.orgfrontiersin.org

Studies investigating the antiallergic properties of compounds from natural sources often focus on their ability to modulate these key processes. For instance, research on extracts from Cyperus rotundus rhizomes, which contain sesquiterpenes, has demonstrated inhibition of 5-lipoxygenase-catalyzed leukotriene production and suppression of β-hexosaminidase release from activated basophilic leukemia cells, indicating an antiallergic effect. nih.gov β-hexosaminidase release is a marker of mast cell and basophil degranulation, a critical step in the allergic response. nih.govmdpi.com Inhibition of this degranulation process is a significant research direction for potential antiallergic agents. nih.govnih.gov

While specific detailed research findings solely focused on this compound's antiallergic mechanisms and providing extensive data tables are not extensively available in the immediate search results, the identification of this compound as a principal terpenoid in persimmon leaves, which have shown antiallergic properties, suggests that this compound may contribute to these effects. nih.govdntb.gov.ua The antiallergic activity of persimmon leaf extract has been noted, with studies indicating its potential in inhibiting histamine release. pharmacognosyasia.comresearchgate.net Histamine release from mast cells occurs when allergens bind to IgE antibodies on the cell surface, triggering a cascade that leads to degranulation. clevelandclinic.orgwikipedia.orgnews-medical.net

Further research directions for this compound in the context of antiallergy would likely involve detailed in vitro and in vivo studies to:

Determine its effects on mast cell and basophil activation and degranulation.

Investigate its potential to inhibit the release of key allergic mediators such as histamine, leukotrienes, and prostaglandins. ucl.ac.uk

Elucidate the molecular targets and pathways through which it exerts its effects, such as the modulation of enzymes involved in mediator synthesis (e.g., 5-lipoxygenase, phospholipase A2) or signaling pathways involved in cell activation. nih.govucl.ac.uk

Evaluate its efficacy in relevant animal models of allergic diseases, such as allergic rhinitis or asthma. nih.govnih.gov

The study of other natural compounds with known antiallergic activity, such as retinoic acid and rosmarinic acid, provides context for potential research avenues for this compound. Retinoic acid, a metabolite of vitamin A, has shown promise in alleviating allergy symptoms and airway inflammation by modulating immune responses, including inhibiting Th2/Th17 responses and increasing regulatory T cells. nih.govnih.govnih.gov Rosmarinic acid, found in Perilla frutescens, has demonstrated anti-inflammatory and antiallergic actions and has been studied for its effects on allergic rhinitis. ebsco.com These examples highlight the diverse mechanisms through which natural compounds can exert antiallergic effects, providing potential research directions for understanding this compound's activity.

While specific data tables for this compound's antiallergic effects were not directly found, future research in this area would aim to generate data similar to that seen in studies of other natural antiallergic agents, quantifying the inhibition of mediator release or the modulation of immune cell activity.

Potential Data Table Structure (Illustrative)

An interactive data table in a research article on this compound's antiallergic activity might include data on:

| Compound | Concentration (µM) | Inhibition of β-Hexosaminidase Release (%) | Inhibition of Histamine Release (%) | Effect on Leukotriene Production |

| This compound | [Concentration 1] | [Data] | [Data] | [Data] |

| This compound | [Concentration 2] | [Data] | [Data] | [Data] |

| Positive Control | [Concentration] | [Data] | [Data] | [Data] |

Note: The data in this table is illustrative and represents the type of data that would be generated in antiallergic research on this compound.

The ongoing research into the biological activities of compounds from Diospyros kaki leaves, including this compound, continues to explore their therapeutic potential, with antiallergic effects being a key area of interest. nih.govdntb.gov.ua

Structure Activity Relationship Sar Studies of Rotungenic Acid and Its Analogs

Correlation Between Chemical Structure and Antibacterial Activity

The antibacterial properties of triterpenoids are closely linked to their chemical structures. researchgate.net Studies have shown that rotungenic acid exhibits strong antibacterial activity against several bacterial strains. Specifically, it has demonstrated significant activity against Staphylococcus aureus, Bacillus subtilis, and Mycobacterium smegmatis, with Minimum Inhibitory Concentration (MIC) values of 2.5, 2.5, and 1.25 μg/mL, respectively. researchgate.net

The effectiveness of flavonoids and other natural compounds as antibacterial agents is often attributed to the presence and position of hydroxyl groups on their aromatic rings, as well as the presence of other hydrophobic substituents that can enhance activity. researchgate.net The proposed mechanisms for antibacterial action include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. researchgate.net The specific structural features of this compound, likely the arrangement of its hydroxyl and carboxylic acid groups on the pentacyclic frame, are believed to be responsible for its ability to disrupt bacterial cell integrity or key metabolic processes.

Comparison with Related Triterpenoids (e.g., Barbinervic Acid, Ursolic Acid, Oleanolic Acid, Rotundic Acid)

Comparing this compound with structurally similar pentacyclic triterpenoids highlights the subtle yet critical structural modifications that dictate biological activity. researchgate.netnih.govrsc.org This family of compounds, which includes ursane (B1242777) and oleanane (B1240867) types, shares a common carbon skeleton but differs in the position and orientation of functional groups. researchgate.net

Structural Similarities and Differences among Epimers and Isomers

This compound is a derivative of the ursane-type triterpenoid (B12794562) skeleton, similar to ursolic acid and barbinervic acid. nih.gov Oleanolic acid is a well-known isomer of ursolic acid, differing only in the position of two methyl groups on the E-ring. mdpi.comresearchgate.net Rotundic acid is also a closely related ursane-type triterpenoid. researchgate.netnih.gov

The key distinctions often lie in stereochemistry. Diastereomers that differ in the configuration at only one chiral center are known as epimers. chemistrysteps.compediaa.comjackwestin.com These small changes can lead to significant differences in how the molecule interacts with biological targets. For example, the difference in glutaminase (B10826351) inhibition between this compound (IC50 = 13 μM) and ursolic acid (IC50 = 775 μM) is profound, despite their structural similarity. nih.gov This suggests that the specific stereochemistry and hydroxylation pattern of this compound are precisely tuned for binding to the glutaminase active site.

| Compound | Triterpenoid Type | Key Structural Features |

|---|---|---|

| This compound | Ursane | 3β,19α,23-trihydroxy-urs-12-en-28-oic acid |

| Barbinervic Acid | Ursane | 2α,3β,19α,23-tetrahydroxy-urs-12-en-28-oic acid |

| Ursolic Acid | Ursane | 3β-hydroxy-urs-12-en-28-oic acid. nih.gov |

| Oleanolic Acid | Oleanane | Isomer of Ursolic Acid; 3β-hydroxy-olean-12-en-28-oic acid. nih.gov |

| Rotundic Acid | Ursane | 3β,19α,23-trihydroxyurs-12-en-28-oic acid. researchgate.netnih.gov |

Impact of Specific Functional Groups on Biological Activities

The presence, number, and location of functional groups, particularly hydroxyl (-OH) and carboxyl (-COOH) groups, are paramount in determining the biological activities of triterpenoids. nih.govmdpi.comnih.govresearchgate.netnih.govmdpi.comnih.gov

For glutaminase inhibition, the potent activity of this compound and barbinervic acid compared to the much weaker activity of ursolic acid strongly indicates that the hydroxyl groups at positions C-19 and C-23 are critical for binding to the enzyme. nih.gov Ursolic acid lacks these specific hydroxylations, which likely explains its reduced efficacy.

| Compound | Glutaminase Inhibition (IC50) | Antibacterial Activity (MIC in μg/mL) |

|---|---|---|

| This compound | 13 μM. nih.gov | 1.25-2.5 (vs. M. smegmatis, S. aureus, B. subtilis). researchgate.net |

| Barbinervic Acid | 14 μM. nih.gov | Data not available |

| Ursolic Acid | 775 μM. nih.gov | Variable depending on bacterial strain |

| Oleanolic Acid | Data not available | Moderate activity (31.2-62.5 vs. various strains). nih.gov |

| Rotundic Acid | Data not available | 5 (vs. B. subtilis). researchgate.net |

Design and Evaluation of this compound Derivatives and Analogs

The therapeutic potential of this compound, a naturally occurring pentacyclic triterpenoid, has prompted further investigation into its structural modifications to enhance its biological activities. Researchers have focused on creating derivatives and analogs to explore the structure-activity relationships (SAR) and develop compounds with improved efficacy.

Synthesis of Modified Structures

The primary site for modification of the this compound scaffold has been the carboxyl group at the C-28 position. This functional group offers a convenient handle for synthetic transformations, allowing for the introduction of various substituents to probe their effects on biological activity.

One common strategy involves the esterification or amidation of the C-28 carboxylic acid. For instance, a series of novel Rotundic acid derivatives were synthesized by reacting the parent compound with different substituted aniline (B41778) and benzylamine (B48309) moieties. nih.gov This process typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the desired amine or alcohol.

In another study, eight new amino acid derivatives of Rotundic acid were synthesized at the 28-COOH position. nih.gov This approach aimed to improve the pharmacological properties of the parent compound by introducing biocompatible amino acid residues. The synthesis involved the initial protection of the hydroxyl groups at C-3 and C-23 via acetylation to form 19α-hydroxy-3β, 23-diacetoxyurs-12-en-28-oic acid. This intermediate was then converted to its acyl chloride, which subsequently reacted with various amino acid methyl esters to yield the final N-[3β,23-diacetoxy-19α-hydroxy urs-12-en-28-oyl]-amino acid methyl esters. nih.gov

The structures of these newly synthesized derivatives are typically confirmed using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). nih.govnih.gov

Assessment of Altered Biological Profiles

Following their synthesis and structural characterization, the newly created this compound derivatives and analogs undergo biological evaluation to determine how the structural modifications have impacted their activity. A significant focus of this assessment has been on the cytotoxic effects of these compounds against various cancer cell lines.

In a study evaluating six novel Rotundic acid derivatives modified at the 28-COOH position, the compounds were tested for their cytotoxic properties against HeLa (cervical cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) cell lines. nih.gov The results, as summarized in the table below, indicated that the derivatives exhibited varying degrees of cytotoxicity.

Cytotoxic Activity of Rotundic Acid and its Derivatives (IC₅₀ in µM)

| Compound | HeLa | HepG2 | SGC-7901 |

|---|---|---|---|

| Rotundic Acid | >40 | >40 | >40 |

| Derivative 4a | 21.54 | 15.28 | 25.37 |

| Derivative 4b | 18.62 | 12.43 | 20.15 |

| Derivative 4c | 15.48 | 10.51 | 17.82 |

| Derivative 4d | 12.33 | 7.86 | 14.69 |

| Derivative 4e | 10.17 | 6.22 | 12.41 |

| Derivative 4f | 8.54 | 4.16 | 11.32 |

Notably, compound 4f demonstrated significantly improved cytotoxic activity compared to the parent Rotundic acid, with a particularly potent effect on HepG2 cells (IC₅₀ of 4.16 µM). nih.gov Further investigation into the mechanism of action of compound 4f revealed that it could induce apoptosis and cause cell cycle arrest at the G0/G1 phase in HepG2 cells. nih.gov

Similarly, the evaluation of eight new amino acid derivatives of Rotundic acid for their in vitro cytotoxicity against A375 (melanoma), HepG2, and NCI-H446 (small cell lung cancer) cell lines also revealed enhanced anticancer activity in some derivatives. nih.gov

Cytotoxic Activity of Rotundic Acid and its Amino Acid Derivatives (IC₅₀ in µM)

| Compound | A375 | HepG2 | NCI-H446 |

|---|---|---|---|

| Rotundic Acid | 15.21 | 18.53 | 20.17 |

| Derivative 5a | 8.15 | 9.28 | 9.82 |

| Derivative 6b | 10.73 | 18.61 | 20.35 |

Among the synthesized compounds, derivative 5a exhibited the most potent inhibitory activity against all three tested human tumor cell lines, with IC₅₀ values of less than 10 µM. nih.gov Compound 6b also showed significantly higher cytotoxicity than the parent Rotundic acid against the A375 cell line. nih.gov These findings suggest that the modification of the C-28 carboxyl group of this compound can lead to the development of derivatives with enhanced and, in some cases, more selective anticancer properties.

Computational Chemistry Approaches in Rotungenic Acid Research

Molecular Docking for Target Identification and Binding Affinity Prediction

Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand, such as Rotungenic acid, to a protein target and to estimate the strength of the interaction (binding affinity). This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. In the context of this compound, molecular docking has been employed to investigate its interactions with specific enzymes. For instance, computational studies, including docking, have been used to investigate the ligand-target complex of this compound and its potential to target the same site as acarbose, an alpha-glucosidase inhibitor. researchgate.net Another study involving triterpenoids, including this compound, utilized docking to investigate complex formation with microbial proteins like beta-hydroxyacyl-ACP dehydratase HadAB and S. aureus tyrosyl-tRNA synthetase, suggesting potential antibacterial properties. researchgate.net Molecular docking is considered a crucial and extensively utilized technique in low-cost computer-assisted drug design, aiding in the prediction of ligand accessibility within a biological context. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations extend the insights gained from molecular docking by simulating the dynamic behavior of a molecular system over time. This allows for the study of conformational changes in this compound and the target protein, as well as the detailed analysis of ligand-protein interactions, including the stability of the complex and the role of specific amino acid residues. Computational studies, including molecular dynamics, have been used in conjunction with docking to investigate ligand-target complexes involving this compound. researchgate.net MD simulation is a method used to compute the trajectory or transport properties of a macromolecular structure, determining how atoms or molecules move within a specified time frame by conducting calculations computationally. mdpi.com It can provide molecular-level information to understand the mechanism of interactions. mdpi.com While specific detailed MD simulation data solely for this compound interactions might require more targeted searches, MD simulations are generally applied to study the dynamic interactions of molecules like triterpenoids with biological targets. nih.gov

In Silico Screening and Identification of Bioactive Phytochemicals

In silico screening involves computationally evaluating large libraries of compounds to identify potential drug candidates based on their predicted interactions with a target or their predicted biological properties. This high-throughput approach can significantly accelerate the discovery process. This compound, as a natural product, can be part of such screening efforts aimed at identifying bioactive phytochemicals. In silico screening, often coupled with molecular docking and ADMET prediction, is used to identify potential inhibitors from libraries of natural compounds. nih.gov, researchgate.net This approach has been applied to screen phytochemicals against various protein targets, including those involved in viral activity and cancer. nih.gov, researchgate.net The goal is to identify compounds with favorable binding affinities and predicted pharmacokinetic properties. nih.gov, researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (General Triterpenoid (B12794562) Context)

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural features of a series of compounds with their biological activities. While specific QSAR studies focused solely on this compound may be limited, QSAR is a valuable tool in the study of triterpenoids as a class. QSAR studies have been conducted on pentacyclic triterpenoids to explore the relationships between their structural features and various biological activities, such as enzyme inhibition, anticancer activity, and anti-inflammatory effects. frontiersin.org, mdpi.com These models can help identify key structural determinants of activity and guide the design of new, more potent derivatives. frontiersin.org For instance, QSAR analysis has provided insights into the relationships linking the inhibitory effects on human carboxylesterase 1 (hCE1) and the steric-electrostatic properties of triterpenoids. frontiersin.org

Virtual ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction (without discussing toxicity profiles)

Virtual ADMET prediction tools are used to computationally estimate the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion. This is a crucial step in drug discovery to assess how a compound will behave in the body. These tools predict parameters such as human intestinal absorption, blood-brain barrier permeation, and potential metabolic pathways. etflin.com, ashdin.com, japsonline.com Virtual ADMET analysis helps filter out compounds with unfavorable pharmacokinetic profiles early in the discovery process. als-journal.com For triterpenoids and other phytochemicals, in silico ADMET prediction is commonly performed to evaluate their potential as orally active drug candidates and assess properties like gastrointestinal absorption and solubility. etflin.com, nih.gov, japsonline.com

Emerging Research Directions and Unexplored Potential of Rotungenic Acid

Investigation of Novel Biological Targets and Pathways

Current research has identified glutaminase (B10826351) as a key biological target of Rotungenic acid, highlighting its potential in addressing conditions where glutamine metabolism plays a significant role, such as certain neurodegenerative diseases and potentially some cancers. researchgate.netnih.govacs.org Additionally, studies have indicated antimicrobial activities against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Mycobacterium smegmatis. idrblab.netresearchgate.netnih.gov The minimum inhibitory concentration (MIC) values reported demonstrate potent activity against these microorganisms. idrblab.netresearchgate.netnih.gov

Further research is needed to comprehensively map the interaction profile of this compound with a wider array of biological targets. Exploring its effects on other enzymatic pathways, receptor interactions, and cellular signaling cascades could unveil novel therapeutic applications. Given its triterpenoid (B12794562) structure, which is often associated with diverse pharmacological activities, investigating its impact on inflammatory pathways beyond general anti-inflammatory observations, or its potential modulation of immune responses, represents promising avenues. The precise mechanisms underlying its antioxidant properties also warrant further detailed investigation to identify the specific pathways involved in mitigating oxidative stress.

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of omics technologies holds significant promise for a deeper understanding of this compound's biological effects. While the current literature does not provide specific examples of integrated omics studies directly involving this compound, the power of these approaches in natural product research is well-established. idrblab.netmetabolon.comfrontiersin.orgmdpi.comfrontlinegenomics.comfrontiersin.org

Genomics: Investigating the changes in gene expression profiles in response to this compound exposure could reveal the genetic pathways and regulatory networks it influences. This could help identify upstream molecular events triggered by the compound. genome.govtgen.orgmrc.ac.ukgenome.gov

Proteomics: Analyzing alterations in the cellular proteome after treatment with this compound can provide insights into the proteins whose abundance or modification status is affected. This can directly point to protein targets and downstream effectors of this compound's action. nih.govacs.orgagresearch.co.nzslavovlab.netnih.gov

Metabolomics: Studying the changes in the complete set of metabolites within a biological system upon this compound administration can offer a snapshot of the metabolic state and identify metabolic pathways that are modulated. metabolon.comfrontiersin.orge-dmj.orgplos.orgdrtsoukalas.com

Integrating data from these omics layers would provide a holistic view of the biological responses to this compound, moving beyond the study of individual targets to understanding its systemic impact at the molecular level. This integrated approach can help to elucidate complex mechanisms of action and identify potential biomarkers of efficacy or response.

Sustainable Sourcing and Biotechnological Production Approaches

The increasing demand for natural products and the potential for overharvesting wild plant sources necessitate the exploration of sustainable sourcing and alternative production methods for compounds like this compound. mdpi.comacs.orge-dmj.orgplos.orgnih.govnih.govrjas.roresearchgate.net

Plant Cell Culture for Enhanced Production

Plant cell culture techniques offer a promising biotechnological approach for the sustainable production of plant-derived compounds. nih.govnih.govrjas.roresearchgate.netmdpi.com This method involves growing plant cells, tissues, or organs in a sterile laboratory environment under controlled conditions. While specific research on this compound production through plant cell culture is not detailed in the search results, this approach has been successfully applied to produce various other valuable plant secondary metabolites. nih.govnih.govrjas.roresearchgate.netmdpi.com

Plant cell cultures can provide a consistent and scalable supply of natural products, independent of geographical location, climate, and seasonality. nih.govrjas.ro Strategies such as optimizing culture media composition, elicitation (using signals to induce or enhance the production of secondary metabolites), and selecting high-yielding cell lines can significantly improve the yield of target compounds in plant cell cultures. nih.govresearchgate.netmdpi.com Applying these techniques to plant species known to contain this compound, such as Diospyros kaki or Hedyotis pilulifera, could offer a sustainable alternative to traditional extraction from wild or cultivated plants. researchgate.netidrblab.netnih.govresearchgate.nethumanjournals.commdpi.comresearchgate.net

Genetic Engineering of Producing Organisms

Genetic engineering presents another avenue for enhancing the production of this compound through biotechnological means. frontlinegenomics.comfrontiersin.orggenome.govmrc.ac.ukgenome.govnih.govmdpi.commdpi.comresearchgate.netriejournal.comijie.ir This could involve modifying the metabolic pathways of the plant source or introducing the genes responsible for this compound biosynthesis into a more rapidly growing host organism, such as bacteria or yeast.

While specific genetic engineering efforts for this compound production are not described in the search results, the principles and techniques are well-established for other natural products. frontlinegenomics.comfrontiersin.orgmdpi.commdpi.comresearchgate.net This could involve identifying and cloning the genes encoding the enzymes in the biosynthetic pathway of this compound and overexpressing them in a suitable production system. Alternatively, genetic engineering could be used to downregulate competing pathways or enhance the supply of metabolic precursors. Advances in genomics and synthetic biology are making such approaches increasingly feasible for complex natural products. frontlinegenomics.comgenome.govgenome.govresearchgate.net

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and identifying Rotungenic acid from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as MCI-gel CHP20P, Sephadex LH-20, and silica gel column chromatography. Structural identification relies on NMR (¹H, ¹³C, DEPT, COSY, HMBC) and mass spectrometry (MS) for determining molecular weight and fragmentation patterns .

- Key Data : this compound (C₃₀H₄₈O₃) was isolated from Diospyros kaki leaves with a reported IC₅₀ of 13 μM against glutaminase, outperforming the control compound DON (IC₅₀ = 434 μM) .

Q. How can researchers validate the glutaminase inhibitory activity of this compound in vitro?

- Methodological Answer : Use enzyme inhibition assays with recombinant human glutaminase. Prepare reaction mixtures containing glutamine, phosphate buffer (pH 8.0), and varying concentrations of this compound. Measure ammonia production via spectrophotometry (e.g., glutamate dehydrogenase-coupled assay). Compare IC₅₀ values against positive controls like 6-diazo-5-oxo-L-norleucine (DON) .

- Critical Note : Ensure assay reproducibility by standardizing enzyme activity units and controlling pH/temperature deviations.

Advanced Research Questions

Q. What strategies resolve contradictory data on this compound’s bioactivity across different cell lines or model organisms?

- Methodological Answer :

Meta-analysis : Compare published IC₅₀ values, noting variations in cell viability assays (e.g., MTT vs. ATP-based assays).

Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target effects or cell-specific metabolic pathways.

Dose-Response Validation : Replicate experiments with rigorous controls (e.g., solvent-only, reference inhibitors).

- Example : this compound’s potency in glutaminase inhibition (IC₅₀ = 13 μM) may differ in cancer vs. neuronal models due to tissue-specific enzyme isoforms .

Q. How can structural analogs of this compound be designed to enhance selectivity for glutaminase isoforms?

- Methodological Answer :

Molecular Docking : Use X-ray crystallography data of glutaminase (PDB ID: 3VP1) to model this compound binding.

SAR Studies : Modify the triterpene backbone (e.g., hydroxylation at C-3 or C-28) and test analogs for inhibitory activity.

ADMET Profiling : Assess solubility, metabolic stability, and cytotoxicity in HepG2 or primary hepatocytes.

- Data Gap : No published SAR studies exist for this compound; this represents a critical area for innovation .

Q. What experimental designs mitigate confounding factors when studying this compound’s neuroprotective effects in vivo?

- Methodological Answer :

Animal Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) with age-matched controls.

Dosing Regimen : Optimize oral bioavailability via pharmacokinetic studies (Cmax, Tmax, AUC).

Biomarker Validation : Measure glutamine/glutamate ratios in CSF or brain homogenates via LC-MS.

- Challenge : Blood-brain barrier permeability of triterpenes is often low; consider nanoformulation or prodrug strategies .

Data Analysis and Reproducibility

Q. How should researchers address variability in this compound’s IC₅₀ values across independent studies?

- Methodological Answer :

- Standardization : Adopt consensus protocols for enzyme assays (e.g., IUPAC guidelines).

- Inter-lab Validation : Share purified this compound samples via academic collaborations.